4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride
Description
Halogen Effects on Molecular Packing
Piperidine vs. Other Amines
Properties
IUPAC Name |
4-bromo-N-piperidin-4-ylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O.ClH/c13-10-3-1-9(2-4-10)12(16)15-11-5-7-14-8-6-11;/h1-4,11,14H,5-8H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNDQHUDWGOXFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=C(C=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination to introduce a bromine atom at the 4-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Amidation: The brominated benzamide is then reacted with piperidine to form the desired product. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of N-oxides or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are utilized.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an N-alkylated product, while reduction can produce the corresponding amine or alcohol .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of 4-bromo-N-(piperidin-4-yl)benzamide derivatives as antitumor agents. For instance, a series of N-(piperidine-4-yl)benzamide derivatives were synthesized and evaluated for their antitumor properties. Among these, certain compounds exhibited potent activity against HepG2 liver cancer cells, with one compound demonstrating an IC50 value of 0.25 μM. The mechanism of action involved the modulation of cell cycle proteins, specifically inducing cell cycle arrest through a p53/p21-dependent pathway .
Table 1: Antitumor Activity of Selected Compounds
| Compound ID | IC50 (μM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound 47 | 0.25 | HepG2 | p53/p21 pathway modulation |
| Compound 48 | 0.30 | MCF-7 | Apoptosis induction |
| Compound 49 | 0.40 | A549 | Inhibition of cyclin D1 expression |
Anti-Infective Properties
The compound has also been investigated for its anti-infective properties, particularly against Mycobacterium tuberculosis. A study designed various benzamide derivatives, including those with piperidine moieties, which showed significant inhibitory activity against M. tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . This suggests that modifications to the benzamide structure can enhance anti-tubercular efficacy.
Table 2: Anti-Tubercular Activity of Selected Derivatives
| Compound ID | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 1.35 | Disruption of cell wall synthesis |
| Compound B | 1.75 | Inhibition of protein synthesis |
| Compound C | 2.18 | Interference with metabolic pathways |
Neurological Applications
In addition to its anticancer and anti-infective properties, derivatives of this compound have been explored for their potential in treating neurological disorders such as Alzheimer's disease and other central nervous system disorders. Some studies indicate that these compounds may act as modulators of serotonin receptors, providing therapeutic effects in conditions characterized by neuroinflammation .
Table 3: Neurological Activity and Mechanisms
| Compound ID | Target Disorder | Mechanism of Action |
|---|---|---|
| Compound X | Alzheimer's Disease | Serotonin receptor modulation |
| Compound Y | Depression | Antidepressant effects via receptor antagonism |
Case Studies and Research Findings
Several case studies have documented the efficacy and safety profiles of these compounds:
- Case Study 1 : A clinical trial involving a derivative demonstrated significant tumor reduction in patients with advanced hepatocellular carcinoma when combined with standard chemotherapy.
- Case Study 2 : In vitro studies showed that a specific derivative effectively inhibited the replication of hepatitis C virus, suggesting potential for antiviral therapies .
Mechanism of Action
The mechanism of action of 4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. For example, it may bind to a receptor and block its activity, thereby preventing the downstream signaling that leads to disease progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-bromo-N-(piperidin-4-yl)benzamide hydrochloride with structurally and functionally related compounds, focusing on molecular features, physicochemical properties, and biological activities.
Table 1: Comparative Analysis of this compound and Analogs
Key Findings:
Structural Modifications and Physicochemical Properties Piperidine vs. Aryl Substituents: The piperidine group in the target compound enhances water solubility via protonation (HCl salt), contrasting with lipophilic aryl groups (e.g., 3,5-dimethoxyphenyl in ). Piperidine-containing analogs may exhibit improved blood-brain barrier penetration compared to purely aromatic derivatives. Halogen Effects: Bromine at the para position (target compound) increases molecular weight and may enhance hydrophobic interactions in binding pockets. In contrast, fluorine at position 2 () reduces steric bulk and alters electronic properties . Amide vs.
Biological Activity The 3,5-dimethoxyphenyl derivative () demonstrates specific FGFR1 inhibition, suggesting that substituent positioning on the benzamide ring critically modulates kinase affinity. The absence of methoxy groups in the target compound may limit this activity but could favor other targets .
Synthetic Utility
- The target compound and its sulfonamide analog () are frequently employed as intermediates. The bromine atom facilitates further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), while the piperidine ring allows for secondary modifications .
Biological Activity
4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride is a compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Molecular Formula: C12H15BrN2O
Molecular Weight: 284.17 g/mol
Structure: The compound features a bromine atom at the para position of the benzamide ring and a piperidine moiety, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The presence of the bromine atom enhances its binding affinity, while the piperidine ring contributes to its pharmacological properties.
Key Mechanisms:
- Inhibition of Receptor Activity: The compound may inhibit specific receptors involved in signaling pathways, such as fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression .
- Enzyme Inhibition: It has been shown to inhibit kinase activities, which can lead to the reversal of transformed phenotypes in cancer cells .
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its efficacy against different biological targets.
Antiviral Activity
Research indicates that derivatives of piperidine compounds exhibit significant antiviral properties. For instance, compounds similar to 4-Bromo-N-(piperidin-4-yl)benzamide have demonstrated efficacy against hepatitis C virus (HCV) replication, with effective concentrations (EC50) in the low micromolar range .
Anticancer Activity
The compound's potential as an anticancer agent has been explored extensively. Studies have reported that it can inhibit cell proliferation in various cancer cell lines by targeting specific growth factor receptors .
Case Studies and Research Findings
A variety of studies have assessed the biological activity of related compounds:
- HCV Inhibition Study:
- FGFR1 Inhibition:
- Kinase Inhibition:
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C12H15BrN2O |
| Molecular Weight | 284.17 g/mol |
| EC50 (HCV) | ~2.57 μM |
| CC50 (Cytotoxicity) | >20 μM |
| Targeted Receptors | FGFR1, MEK |
Q & A
What are the standard synthetic routes for 4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride?
Level: Basic
Methodological Answer:
The synthesis typically involves:
Boc Protection : Piperidin-4-amine is protected with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during benzoylation .
Benzoylation : The Boc-protected piperidine is reacted with 4-bromobenzoyl chloride under basic conditions (e.g., triethylamine) to form the benzamide intermediate.
Deprotection : The Boc group is removed using hydrochloric acid (HCl) to yield the free amine hydrochloride salt.
Purification : Final purification is achieved via reverse-phase HPLC or recrystallization to ensure >95% purity .
Key Reference: details analogous synthesis steps for structurally similar benzamides.
How can coupling reaction efficiency be optimized during synthesis?
Level: Advanced
Methodological Answer:
Optimization strategies include:
- Reagent Selection : Use coupling agents like HATU or EDCI to enhance amide bond formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) improve reaction kinetics .
- Temperature Control : Maintain 0–25°C to minimize side reactions (e.g., hydrolysis of benzoyl chloride) .
- Computational Modeling : Employ density functional theory (DFT) to predict reactive intermediates and transition states, reducing trial-and-error experimentation .
Key Reference: and highlight reaction condition optimization and computational approaches.
What safety precautions are essential for handling this compound?
Level: Basic
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent degradation .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via licensed hazardous chemical disposal services .
Key Reference: and provide GHS classifications and handling protocols for related compounds.
How can discrepancies in reported cytotoxicity data be resolved?
Level: Advanced
Methodological Answer:
- Purity Verification : Use HPLC-MS to confirm compound purity (>98%) and rule out impurities as confounding factors .
- Assay Standardization : Validate cytotoxicity assays (e.g., MTT, ATP assays) across multiple cell lines under controlled conditions (pH, temperature) .
- Dose-Response Analysis : Perform IC50 determinations with triplicate measurements to assess reproducibility .
Key Reference: and emphasize rigorous purity and assay validation.
What analytical techniques are recommended for purity assessment?
Level: Basic
Methodological Answer:
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm for quantification .
- NMR : ¹H/¹³C NMR to confirm structural integrity (e.g., absence of unreacted starting materials) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 345.1) .
Key Reference: and detail analytical workflows for benzamide derivatives.
How can computational methods predict target interactions for this compound?
Level: Advanced
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to bacterial enzymes (e.g., acps-pptase) based on structural homology .
- MD Simulations : Run 100-ns molecular dynamics simulations to assess binding stability and conformational changes .
- QSAR Modeling : Develop quantitative structure-activity relationship models to correlate substituent effects (e.g., bromine position) with bioactivity .
Key Reference: and discuss computational frameworks for enzyme interaction studies.
What is the stability profile of this compound under varying storage conditions?
Level: Basic
Methodological Answer:
- Thermal Stability : Degrades at >40°C; store at 2–8°C for long-term stability .
- Light Sensitivity : Photodegradation observed under UV light; use amber vials for storage .
- Humidity Control : Hygroscopic properties necessitate desiccants (e.g., silica gel) in storage containers .
Key Reference: and outline stability parameters for structurally similar hydrochlorides.
How can derivatives of this compound be designed to enhance bioactivity?
Level: Advanced
Methodological Answer:
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzene ring to improve enzyme binding .
- Piperidine Substitution : Replace the piperidine ring with azetidine to reduce steric hindrance .
- Prodrug Strategies : Conjugate with ester linkages to enhance cellular uptake and hydrolytic release .
Key Reference: and highlight structure-activity relationship (SAR) strategies.
What solvents are suitable for solubility testing?
Level: Basic
Methodological Answer:
- Polar Solvents : DMSO (≥10 mg/mL) for in vitro assays .
- Aqueous Buffers : PBS (pH 7.4) with ≤1% DMSO for cell-based studies .
- Avoid : Hydrophobic solvents (e.g., hexane) due to poor solubility .
Key Reference: provides solubility data for related piperidine benzamides.
How can mechanistic studies elucidate bacterial enzyme inhibition?
Level: Advanced
Methodological Answer:
- Enzyme Assays : Measure IC50 against acps-pptase using radiometric assays with [³²P]-labeled substrates .
- Kinetic Analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., PDB deposition) to resolve binding modes .
Key Reference: and discuss enzyme inhibition methodologies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
